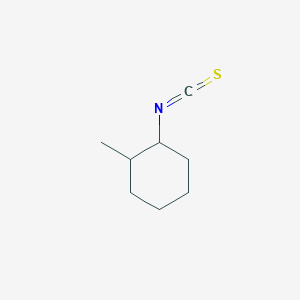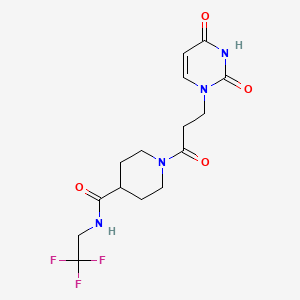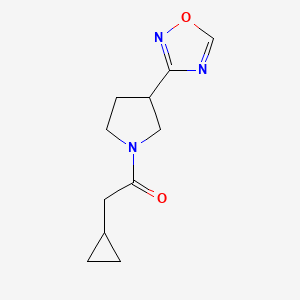
trans-2-Methoxycyclopentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-Methoxycyclopentan-1-amine hydrochloride: is a cyclic amine with a methoxy group attached to the second carbon atom of the cyclopentane ring. It is a chiral compound with two enantiomers and has been found to exhibit biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for trans-2-Methoxycyclopentan-1-amine hydrochloride are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost, efficiency, and safety .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-2-Methoxycyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of functionalized cyclopentane compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-2-Methoxycyclopentan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound has shown potential biological activity, making it a candidate for studies in biochemistry and pharmacology. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine: In medical research, this compound is explored for its therapeutic potential. It has been studied for its effects on chronic pain and inflammation, although further research is needed to fully understand its efficacy and safety.
Industry: Industrial applications of the compound include its use in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of trans-2-Methoxycyclopentan-1-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The pathways involved may include modulation of neurotransmitter systems and inhibition of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Trans-3-Methoxycyclopentan-1-amine hydrochloride: Similar in structure but with the methoxy group attached to the third carbon atom.
Cyclopentylamine derivatives: Various derivatives with different functional groups attached to the cyclopentane ring.
Uniqueness: Trans-2-Methoxycyclopentan-1-amine hydrochloride is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities compared to its analogs .
Eigenschaften
IUPAC Name |
(1R,2R)-2-methoxycyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNGAOQNALZWJQ-KGZKBUQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@H]1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)





![N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2873165.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)

![N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2873170.png)
